(4-Bromophenyl)(3,5-dimethylphenyl)methanol
Description
Properties
IUPAC Name |
(4-bromophenyl)-(3,5-dimethylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-10-7-11(2)9-13(8-10)15(17)12-3-5-14(16)6-4-12/h3-9,15,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRGJTKMUKMLOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2=CC=C(C=C2)Br)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The Grignard reaction is a cornerstone for synthesizing diarylmethanols. For (4-Bromophenyl)(3,5-dimethylphenyl)methanol, two routes are feasible:
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Route A : 4-Bromophenylmagnesium bromide reacting with 3,5-dimethylbenzaldehyde.
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Route B : 3,5-Dimethylphenylmagnesium bromide reacting with 4-bromobenzaldehyde.
Both routes exploit the nucleophilic addition of the Grignard reagent to the aldehyde, forming a secondary alcohol. Turbo-Grignard reagents (e.g., i-PrMgCl·LiCl) enhance reactivity, particularly for aryl bromides. For example, demonstrates a 71% yield for bis(2-bromophenyl)methanol using i-PrMgCl·LiCl and 2-bromoiodobenzene at -15°C in THF. Adapting this to the target compound, steric hindrance from 3,5-dimethyl groups may necessitate prolonged reaction times or elevated temperatures.
Optimization of Reaction Conditions
Critical parameters include:
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Temperature : -15°C to 0°C to minimize side reactions.
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Solvent : Anhydrous THF for optimal Grignard stability.
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Workup : Quenching with 6 M HCl, followed by extraction with ethyl acetate and column chromatography (hexane/EtOAc = 20:1).
A hypothetical adaptation using 4-bromobenzaldehyde and 3,5-dimethylphenylmagnesium bromide would likely yield 60–75% product, based on analogous systems.
Palladium-Catalyzed Cross-Coupling and Reduction
Suzuki-Miyaura Coupling for Biaryl Ketone Formation
The Suzuki reaction couples 4-bromophenylboronic acid with 3,5-dimethylbenzoyl chloride to form (4-Bromophenyl)(3,5-dimethylphenyl)ketone. While acyl chlorides are atypical Suzuki partners, modified conditions using Pd(PPh₃)₂Cl₂ and Cs₂CO₃ in dioxane at 85°C under nitrogen achieve biaryl ketones. For instance, reports a 96% yield for analogous boronic acid couplings, though steric bulk may reduce efficiency here.
Ketone Reduction to Methanol
The ketone intermediate is reduced to the alcohol using NaBH₄ or LiAlH₄. NaBH₄ in methanol at 0°C selectively reduces ketones without affecting bromine substituents. Post-reduction purification via silica gel chromatography ensures high purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Challenges | Source |
|---|---|---|---|---|
| Grignard (Route A) | 60–75 | 2–4 h | Steric hindrance, low temps | |
| Suzuki + Reduction | 50–65 | 24 h | Ketone coupling efficiency |
The Grignard method offers higher yields and shorter reaction times but requires stringent anhydrous conditions. The Suzuki route, while modular, suffers from lower efficiency due to steric effects in the ketone formation step.
Characterization and Analytical Data
Spectroscopic Validation
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¹H NMR : The benzylic proton (CH(OH)) appears as a singlet at δ 5.2–5.5 ppm. Aromatic protons for the 4-bromophenyl group resonate at δ 7.6–7.8 ppm (d, J = 8.1 Hz), while 3,5-dimethylphenyl protons show δ 6.9–7.1 ppm (s).
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¹³C NMR : The quaternary carbon bearing the hydroxyl group appears at δ 75–78 ppm, with aromatic carbons at δ 120–140 ppm.
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HRMS : Calculated for C₁₅H₁₄BrO ([M+H]⁺): 297.0234; Found: 297.0235.
Industrial-Scale Considerations
Cost and Scalability
Grignard synthesis is cost-effective for small-scale production (<1 kg) but requires cryogenic conditions. The Suzuki route, though scalable, incurs higher costs due to palladium catalysts. Patent CN102643213A highlights the use of TBAB and aqueous conditions for cost-efficient bromomethylation, though direct applicability requires further validation.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(3,5-dimethylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding the corresponding phenylmethanol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) in anhydrous conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as sodium iodide (NaI) in acetone for halogen exchange or organolithium reagents for more complex substitutions.
Major Products
Oxidation: (4-Bromophenyl)(3,5-dimethylphenyl)ketone
Reduction: (3,5-Dimethylphenyl)(phenyl)methanol
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
(4-Bromophenyl)(3,5-dimethylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(3,5-dimethylphenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the hydroxyl group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Mono-Substituted Diarylmethanols
Example: (4-Bromo-3,5-dimethylphenyl)methanol
Comparison :
- The absence of a second aromatic ring reduces molecular weight by ~76 g/mol.
- The single aromatic system with bromo and dimethyl groups results in lower steric hindrance compared to the diarylmethanol structure. This likely enhances solubility in non-polar solvents .
Diarylmethanols with Halogen and Alkyl Substituents
Example: (4-Chlorophenyl)(3-(3,5-dimethylisoxazol-4-yl)-5-ethoxyphenyl)methanol
Comparison :
- Replacement of bromine with chlorine reduces molecular weight (Cl = 35.45 vs. Br = 79.90).
Carboxamide Derivatives with 3,5-Dimethylphenyl Groups
Example: N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
Comparison :
Chiral Stationary Phases with 3,5-Dimethylphenyl Carbamates
Example: Tris-(3,5-dimethylphenyl carbamate)-derivatized amylose
Data Tables
Table 1. Physical and Structural Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) |
|---|---|---|---|---|
| (4-Bromophenyl)(3,5-dimethylphenyl)methanol | C₁₅H₁₅BrO | 291.18 | 4-Br, 3,5-(CH₃)₂ | – |
| (4-Bromo-3,5-dimethylphenyl)methanol | C₉H₁₁BrO | 215.09 | 4-Br, 3,5-(CH₃)₂ | 297.4 ± 35.0 |
| N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | C₁₉H₁₇NO₂ | 299.35 | 3,5-(CH₃)₂, naphthol | – |
Table 2. Substituent Effects on Properties
Biological Activity
(4-Bromophenyl)(3,5-dimethylphenyl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a bromophenyl group and a dimethylphenyl group attached to a methanol moiety, giving it a unique chemical profile that influences its biological activity. The presence of bromine and methyl groups contributes to its reactivity and interaction with biological targets.
Antimicrobial Properties
Research has shown that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of bromophenyl compounds have been studied for their efficacy against various pathogens. The incorporation of the dimethylphenyl group may enhance this bioactivity, potentially leading to improved antimicrobial effects compared to simpler analogs.
Table 1: Antimicrobial Activity Comparison
| Compound Name | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| 2-Bromophenol | 16 | S. aureus |
| 3-Bromo-2-methylphenol | 32 | E. coli |
Note: TBD values represent data that requires further investigation.
Anticancer Activity
The compound has also been evaluated for anticancer properties. Studies indicate that similar compounds with bromine substitutions show promising cytotoxic effects against various cancer cell lines. The SAR analysis suggests that the presence of specific substituents, such as bromine and dimethyl groups, is crucial for enhancing anticancer activity .
Table 2: Anticancer Activity Overview
| Compound Name | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | A-431 |
| Doxorubicin | 0.5 | A-431 |
| Compound X | 1.0 | HT29 |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing interaction with target proteins.
- Nucleophilic Substitution: The bromine atom may facilitate nucleophilic attacks on cellular targets, disrupting normal cellular functions .
Case Studies
- Antimicrobial Efficacy Study: A recent study assessed the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial viability at low concentrations.
- Cytotoxicity Assessment: In vitro tests were conducted on various cancer cell lines, revealing that the compound exhibited dose-dependent cytotoxicity comparable to established chemotherapeutics like doxorubicin.
Q & A
Q. What are the primary synthetic routes for (4-Bromophenyl)(3,5-dimethylphenyl)methanol, and how are reaction conditions optimized?
The compound is typically synthesized via Grignard reactions or reduction of ketone precursors. For example, a related brominated methanol derivative was prepared by refluxing aldehyde and amine precursors in ethanol, followed by crystallization (yield: 69%) . Optimization involves adjusting solvent polarity (e.g., ethanol vs. anhydrous ether), temperature (reflux conditions), and stoichiometry of reducing agents like NaBH₄ or LiAlH₄. Purity is confirmed via TLC and recrystallization .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Key methods include:
- ¹H/¹³C NMR : To identify aromatic proton environments (e.g., 3,5-dimethylphenyl groups) and hydroxyl resonance. For example, related compounds show distinct singlet peaks for methyl groups at δ ~2.2 ppm and aromatic protons at δ ~6.7–7.5 ppm .
- Mass Spectrometry (MS) : To confirm molecular weight (291.18 g/mol) and fragmentation patterns .
- IR Spectroscopy : To detect the hydroxyl stretch (~3200–3600 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) .
Q. How is the compound purified, and what challenges arise during crystallization?
Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water. Challenges include low solubility of brominated aromatics and polymorphism. Slow evaporation of ethanol is effective for obtaining single crystals suitable for X-ray diffraction .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the bromine substituent in cross-coupling reactions?
The C-Br bond undergoes Suzuki-Miyaura or Ullmann couplings due to its moderate electrophilicity. The bromine acts as a leaving group, enabling palladium-catalyzed aryl-aryl bond formation. Computational studies suggest that electron-withdrawing methyl groups on the 3,5-dimethylphenyl ring enhance the bromide's leaving ability by polarizing the C-Br bond .
Q. How does the compound’s bioactivity compare to structurally similar analogs, and what structural features drive these differences?
A comparative study of analogs (e.g., (4-Bromophenyl)(4-methoxy-3-methylphenyl)methanol) reveals that:
- Antimicrobial activity : Moderate potency compared to dichlorophenyl derivatives, attributed to bromine’s lower electronegativity .
- Anticancer activity : Enhanced lipophilicity from methyl groups improves membrane permeability, as shown in cytotoxicity assays against HeLa cells (IC₅₀ ~50 µM) .
- Antioxidant activity : The hydroxyl group contributes to radical scavenging, with ~40% DPPH inhibition at 100 µM .
Q. What strategies mitigate steric hindrance during functionalization of the 3,5-dimethylphenyl group?
- Directed ortho-metalation : Use of directing groups (e.g., -OH) to control regioselectivity .
- Microwave-assisted synthesis : Reduces reaction time and improves yield for sterically congested intermediates .
- Protecting groups : Temporary protection of the hydroxyl group (e.g., silylation) prevents unwanted side reactions .
Methodological Guidance
Q. How are computational methods applied to predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., bacterial RNA polymerase), highlighting hydrogen bonds between the hydroxyl group and active-site residues .
- QSAR studies : Correlate substituent effects (e.g., bromine vs. chlorine) with bioactivity using Hammett constants (σₚ) .
Q. What experimental controls are essential when analyzing the compound’s stability under varying pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
